
(+)-Cytisine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Cytisine: is a naturally occurring alkaloid found in several plant species, most notably in the seeds of the Laburnum anagyroides plant. It has been used traditionally in Eastern Europe as a smoking cessation aid due to its pharmacological properties. The compound has a structure similar to nicotine and acts as a partial agonist of nicotinic acetylcholine receptors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Cytisine typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the seeds of Laburnum anagyroides using solvents like ethanol or methanol. The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure this compound.
化学反応の分析
Types of Reactions:
Oxidation: (+)-Cytisine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyridine ring of this compound, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated cytisine derivatives.
科学的研究の応用
Historical Context
Historically utilized in Eastern European countries for over four decades, (+)-Cytisine is now gaining traction in Western countries due to its cost-effectiveness and favorable safety profile .
Smoking Cessation
The primary application of this compound is in smoking cessation programs. Numerous randomized controlled trials have demonstrated its efficacy compared to placebo and other treatments:
- Efficacy : A systematic review indicated that participants using this compound were significantly more likely to quit smoking compared to those receiving placebo (risk ratio = 2.65) and were also more effective than nicotine replacement therapies (risk ratio = 1.36) .
- Safety : The adverse effects reported are generally mild, including gastrointestinal disturbances and sleep-related issues, which are less frequent than those associated with varenicline .
Comparative Studies
Recent studies have positioned this compound as non-inferior to varenicline regarding smoking cessation outcomes, with some trials suggesting it may even be more effective due to fewer side effects and lower costs .
Treatment Comparison | Efficacy (RR) | Adverse Effects (RR) |
---|---|---|
Cytisine vs Placebo | 2.65 | 1.19 |
Cytisine vs NRT | 1.36 | 1.24 |
Cytisine vs Varenicline | 0.96 | 1.37 |
Cost-Effectiveness
The cost-effectiveness of this compound is notable; it is significantly cheaper than both varenicline and nicotine replacement therapies. This affordability makes it an attractive option for public health initiatives aimed at reducing smoking rates globally .
Case Report on Overdose
A compelling case study documented a 64-year-old woman who accidentally ingested high doses of this compound during her smoking cessation treatment without experiencing serious adverse effects, highlighting its safety profile even at elevated dosages .
Observational Studies
The DESTINA study observed that 77.1% of participants reported satisfaction with their treatment using this compound, with a post-treatment abstinence rate of 76% . These findings underscore the compound's potential as an effective therapeutic agent.
Future Research Directions
Despite the promising results associated with this compound, further research is warranted to explore its long-term efficacy and safety in diverse populations. Multi-center clinical trials comparing this compound directly with other smoking cessation aids could provide deeper insights into its relative effectiveness and broaden its application in addiction treatment beyond nicotine dependence .
作用機序
(+)-Cytisine: exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist, meaning it activates the receptor but produces a weaker response compared to nicotine. This partial activation helps to reduce withdrawal symptoms and cravings in individuals trying to quit smoking. The primary molecular targets are the α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine, a neurotransmitter associated with pleasure and reward.
類似化合物との比較
Nicotine: Both nicotine and (+)-Cytisine bind to nicotinic acetylcholine receptors, but nicotine is a full agonist, while this compound is a partial agonist.
Varenicline: Varenicline is another smoking cessation aid that acts as a partial agonist at nicotinic receptors, similar to this compound.
Lobeline: Lobeline is an alkaloid with similar pharmacological properties but has a different chemical structure.
Uniqueness of this compound: this compound’s uniqueness lies in its partial agonist activity, which allows it to reduce withdrawal symptoms without producing the same level of addiction as nicotine. Its natural occurrence and relatively low cost make it an attractive option for smoking cessation therapy.
生物活性
Cytisine, a naturally occurring alkaloid primarily isolated from the seeds of the Laburnum anagyroides plant, has garnered significant attention for its diverse biological activities. This compound has been extensively studied for its pharmacological properties, particularly in the context of smoking cessation, neuroprotection, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of (+)-Cytisine, supported by data tables and case studies.
Overview of Biological Activities
Cytisine exhibits a range of biological activities that can be categorized as follows:
- Smoking Cessation : Cytisine is recognized as an effective aid for smoking cessation, demonstrating efficacy comparable to other treatments like varenicline.
- Neuroprotective Effects : The compound interacts with neuronal nicotinic acetylcholine receptors (nAChRs), suggesting potential benefits in neurodegenerative conditions.
- Cardiovascular Protection : Cytisine has been shown to exert protective effects on cardiovascular health.
- Antitumor Activity : Preliminary studies indicate that cytisine may have anticancer properties.
- Regulation of Blood Sugar : There is emerging evidence that cytisine may play a role in blood glucose regulation.
Pharmacological Mechanisms
The primary mechanism of action for cytisine involves its agonistic activity on nAChRs. This interaction is crucial for its effects on nicotine addiction and withdrawal symptoms. Additionally, cytisine's influence on neurotransmitter systems may contribute to its mood-regulating properties and impact on food intake and motor activity .
Efficacy in Smoking Cessation
A randomized controlled trial involving 1452 participants assessed the effectiveness of cytisine compared to varenicline. The results indicated:
- Verified 6-month continuous abstinence rates :
- Cytisine group: 11.7%
- Varenicline group: 13.3%
Despite being slightly less effective than varenicline, cytisine was associated with fewer adverse effects, particularly gastrointestinal issues .
Case Study: Long-term Treatment Regimen
A retrospective study analyzed the effectiveness of a 40-day cytisine treatment regimen across seven smoking cessation centers. The findings were as follows:
- Biochemically confirmed smoking abstinence at 6 months:
- Cytisine: 50.5%
- Varenicline: 55.9%
This study suggested that while cytisine may be less effective than varenicline, it presents a favorable safety profile with significantly fewer adverse events (4.4% for cytisine vs. 33.3% for varenicline) .
Comparative Efficacy Table
Treatment Type | Participants | Abstinence Rate (%) | Adverse Events (%) |
---|---|---|---|
Cytisine | 725 | 11.7 | 4.4 |
Varenicline | 727 | 13.3 | 33.3 |
Cytisine (40-day) | 543 | 50.5 | N/A |
Neuroprotective Properties
Cytisine's interaction with nAChRs extends beyond smoking cessation; it also shows promise in neuroprotection. Research indicates that cytisine may help mitigate neurodegenerative processes by influencing neurotransmitter release and reducing excitotoxicity .
Additional Therapeutic Potential
Recent studies have explored cytisine's potential in treating conditions such as:
- Alcohol Dependence : Evidence suggests that cytisine may reduce alcohol consumption behaviors.
- Cardiovascular Diseases : Cytisine has demonstrated protective effects against myocardial ischemia in animal models.
- Cancer : Preliminary findings indicate possible anticancer properties, warranting further investigation into its mechanisms .
特性
CAS番号 |
55821-72-2 |
---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
(1S,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1 |
InChIキー |
ANJTVLIZGCUXLD-BDAKNGLRSA-N |
異性体SMILES |
C1[C@@H]2CNC[C@H]1C3=CC=CC(=O)N3C2 |
正規SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。